2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide
Overview
Description
2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C9H9BrN2O3 and a molecular weight of 273.08 g/mol . It is a solid at room temperature and is known for its applications in various chemical reactions and research fields.
Preparation Methods
The synthesis of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide typically involves the reaction of N-methyl-4-nitroaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Chemical Reactions Analysis
2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common reagents used in these reactions include sodium borohydride for reduction and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential pharmacological properties.
Mechanism of Action
The mechanism of action of 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify biological molecules. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide include:
2-Bromo-N,N-dimethyl-4-nitroaniline: This compound has a similar structure but with two methyl groups on the nitrogen atom instead of one.
1-Bromo-4-nitrobenzene: This compound lacks the acetamide group but shares the bromine and nitro substituents on the benzene ring.
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
2-bromo-N-methyl-N-(4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-11(9(13)6-10)7-2-4-8(5-3-7)12(14)15/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGOCXPOWBZGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23543-31-9 | |
Record name | 2-bromo-N-methyl-N-(4-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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